Methyl 3-bromo-4-oxobutanoate Methyl 3-bromo-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14394525
InChI: InChI=1S/C5H7BrO3/c1-9-5(8)2-4(6)3-7/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C5H7BrO3
Molecular Weight: 195.01 g/mol

Methyl 3-bromo-4-oxobutanoate

CAS No.:

Cat. No.: VC14394525

Molecular Formula: C5H7BrO3

Molecular Weight: 195.01 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-oxobutanoate -

Specification

Molecular Formula C5H7BrO3
Molecular Weight 195.01 g/mol
IUPAC Name methyl 3-bromo-4-oxobutanoate
Standard InChI InChI=1S/C5H7BrO3/c1-9-5(8)2-4(6)3-7/h3-4H,2H2,1H3
Standard InChI Key JBJAQFNXULUGCG-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC(C=O)Br

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is methyl 4-bromo-3-oxobutanoate, reflecting its esterified butanoic acid backbone with substituents at positions 3 (keto) and 4 (bromo) . The structural formula, CH3OCOCH2COCH2Br\text{CH}_3\text{OCOCH}_2\text{COCH}_2\text{Br}, is represented by the SMILES notation COC(=O)CC(=O)CBr . The InChIKey CZRWOPRGDPUSDE-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity features .

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
Molecular FormulaC5H7BrO3\text{C}_5\text{H}_7\text{BrO}_3
Molecular Weight195.01 g/mol
CAS Registry Number17790-81-7
SMILESCOC(=O)CC(=O)CBr
InChIKeyCZRWOPRGDPUSDE-UHFFFAOYSA-N

Common Synonyms and Registry Codes

This compound is interchangeably referred to as methyl 4-bromoacetoacetate or methyl 4-bromo-3-oxobutyrate in literature . Additional identifiers include the DSSTox Substance ID DTXSID00304277, Nikkaji Number J873.414C, and NSC Number 165240 .

Synthesis and Reaction Chemistry

Synthetic Routes

A standard synthesis involves the bromination of methyl acetoacetate using elemental bromine (Br2\text{Br}_2) in a polar solvent such as acetic acid. The reaction proceeds via electrophilic substitution at the γ-position of the β-keto ester, yielding the brominated product under controlled conditions . Industrial-scale production may employ continuous flow systems to optimize yield and purity.

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by three functional groups:

  • Ester Group: Hydrolyzes to carboxylic acids under acidic or basic conditions.

  • Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols.

  • Bromine Atom: Undergoes substitution reactions with nucleophiles (e.g., amines, thiols) or elimination to form α,β-unsaturated ketones.

For example, treatment with sodium azide (NaN3\text{NaN}_3) in dimethylformamide (DMF) replaces bromine with an azide group, forming methyl 4-azido-3-oxobutanoate .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 4-bromo-3-oxobutanoate serves as a precursor to β-lactam antibiotics and enzyme inhibitors. Its bromine atom facilitates cross-coupling reactions, enabling the construction of carbon-heteroatom bonds critical in drug design.

Material Science

In polymer chemistry, this compound modifies resin backbones to enhance thermal stability. Its incorporation into acrylate copolymers improves adhesion properties in coatings .

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